(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate
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Overview
Description
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines an oxazole ring with a phenyl group and a methoxyphenyl acetate moiety, making it an interesting subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(3-Aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxyacetic acids: These compounds share a similar oxazole ring structure and are investigated for their potential as PPAR agonists.
Phenolic compounds: These include simple phenolics, polyphenols, and other phenolic compounds, which have diverse biological activities.
Uniqueness
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further study.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-17-9-7-14(8-10-17)11-19(21)23-13-16-12-18(24-20-16)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEGSVVSVWBRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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